Butanoic acid, 4-oxo-3-[(phenylmethoxy)methoxy]-, methyl ester, (S)-
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Overview
Description
Butanoic acid, 4-oxo-3-[(phenylmethoxy)methoxy]-, methyl ester, (S)- is a complex organic compound with a unique structure that includes a butanoic acid backbone, an oxo group, and a phenylmethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-oxo-3-[(phenylmethoxy)methoxy]-, methyl ester, (S)- typically involves multiple steps One common method includes the esterification of butanoic acid derivatives with methanol in the presence of an acid catalyst
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the desired product formation.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-oxo-3-[(phenylmethoxy)methoxy]-, methyl ester, (S)- can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids.
Reduction: The oxo group can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The phenylmethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butanoic acid, 4-oxo-3-[(phenylmethoxy)methoxy]-, methyl ester, (S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Butanoic acid, 4-oxo-3-[(phenylmethoxy)methoxy]-, methyl ester, (S)- involves its interaction with specific molecular targets. The oxo group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The phenylmethoxy group can enhance the compound’s lipophilicity, affecting its distribution and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Methyl acetoacetate:
Butanoic acid, 4-methoxy-, methyl ester: Similar in structure but with a methoxy group instead of the phenylmethoxy group.
(3S)-4-oxo-4-(phenylmethoxy)-3-(phenylmethoxycarbonylamino)butanoic acid: A more complex derivative with additional functional groups.
Uniqueness
Butanoic acid, 4-oxo-3-[(phenylmethoxy)methoxy]-, methyl ester, (S)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
185114-32-3 |
---|---|
Molecular Formula |
C13H16O5 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
methyl (3S)-4-oxo-3-(phenylmethoxymethoxy)butanoate |
InChI |
InChI=1S/C13H16O5/c1-16-13(15)7-12(8-14)18-10-17-9-11-5-3-2-4-6-11/h2-6,8,12H,7,9-10H2,1H3/t12-/m0/s1 |
InChI Key |
COOGOQNEIFGGJY-LBPRGKRZSA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C=O)OCOCC1=CC=CC=C1 |
Canonical SMILES |
COC(=O)CC(C=O)OCOCC1=CC=CC=C1 |
Origin of Product |
United States |
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